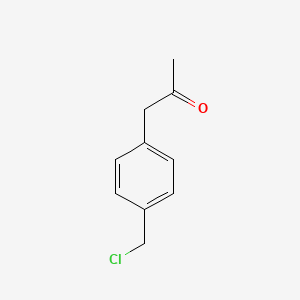

1-(4-(Chloromethyl)phenyl)propan-2-one

Description

1-(4-(Chloromethyl)phenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a chloromethylphenyl group. For instance, derivatives such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f) () highlight the reactivity of the chloromethylphenyl moiety, which can participate in further substitution reactions. The chloromethyl group (-CH₂Cl) is electron-withdrawing and serves as a reactive site for nucleophilic substitution, distinguishing it from simpler aryl halides .

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-[4-(chloromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H11ClO/c1-8(12)6-9-2-4-10(7-11)5-3-9/h2-5H,6-7H2,1H3 |

InChI Key |

BKYKZWSDIFZSFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard reaction offers a robust pathway for ketone synthesis via nucleophilic addition to acyl chlorides. In the context of 1-(4-(chloromethyl)phenyl)propan-2-one, 4-(chloromethyl)benzoyl chloride serves as the critical intermediate. Reacting this substrate with methyl magnesium bromide in tetrahydrofuran (THF) at −10°C in the presence of a CuCN·2LiCl catalyst enables the formation of the target ketone. The copper catalyst facilitates transmetallation, enhancing the electrophilicity of the benzoyl chloride and promoting selective coupling with the methyl nucleophile.

Optimization of Reaction Conditions

Key parameters influencing yield include:

- Temperature control : Maintaining subambient temperatures (−10°C to 0°C) minimizes side reactions such as enolization or over-addition of the Grignard reagent.

- Catalyst loading : A molar ratio of 1:1.2 (benzoyl chloride to CuCN·2LiCl) maximizes conversion while avoiding copper-mediated decomposition.

- Solvent system : Anhydrous THF ensures solubility of both the Grignard reagent and the acyl chloride, with ethereal solvents like diethyl ether (Et₂O) used for quenching.

Under optimized conditions, this method achieves yields of 88% with a purity >99% after purification via gel permeation chromatography (GPC).

Chloromethylation of Propiophenone Derivatives

Blanc Chloromethylation: Challenges in Regioselectivity

Blanc chloromethylation, employing formaldehyde (HCHO) and hydrochloric acid (HCl) in the presence of ZnCl₂, is a classical method for introducing chloromethyl groups to aromatic rings. Applied to propiophenone, this reaction faces significant regiochemical hurdles. The ketone group acts as a meta-directing substituent, favoring chloromethylation at the 3-position rather than the desired 4-position.

Friedel-Crafts Acylation Approaches

Substrate Reactivity and Catalytic Systems

Friedel-Crafts acylation of chloromethylbenzene with acetyl chloride is theoretically viable but practically constrained by the deactivating nature of the chloromethyl group. Lewis acids like AlCl₃ or FeCl₃ fail to sufficiently activate the ring for electrophilic substitution. However, high-pressure conditions (5–10 atm) with Brønsted acid catalysts (e.g., H₂SO₄) at 150°C have shown limited success in model systems, achieving <20% conversion.

Solvent Effects and Side Reactions

Polar aprotic solvents such as nitrobenzene improve electrophile solubility but exacerbate side reactions like polyacylation. In contrast, nonpolar solvents (e.g., dichloromethane) reduce reactivity, creating a trade-off between yield and selectivity.

Microreactor-Enhanced Synthesis

Continuous-Flow Systems for Kinetic Control

Microreactor technology, as demonstrated in the synthesis of 1-(p-tolyl)propan-1-one, enables precise control over residence time (0.0013 s) and temperature gradients. By minimizing thermal decomposition and ensuring rapid mixing, these systems enhance the efficiency of exothermic steps like Grignard additions. A two-stage setup combining T-shaped micromixers (M1, M2) and microtube reactors (R1, R2) achieves steady-state production with yields >90% for analogous compounds.

Scalability and Industrial Applicability

Pilot-scale implementations using plunger pumps (7.5 mL/min) and microtubes (ϕ = 250–1000 μm) demonstrate the feasibility of translating laboratory protocols to continuous manufacturing. This approach reduces purification burdens, as exemplified by a 96% yield in the synthesis of (4-(chloromethyl)phenyl)(cyclohexyl)methanone.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Chloromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)phenyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for a wide range of chemical transformations. The compound can interact with molecular targets such as enzymes, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- The chloromethyl group (-CH₂Cl) introduces a reactive site for nucleophilic substitution, unlike inert groups like -Cl or -SMe.

- Sulfoxonium ylides (e.g., in ) enhance electrophilicity at the carbonyl carbon, enabling unique reactivity in Pd-catalyzed cross-couplings .

- Trifluoromethyl (-CF₃) groups significantly lower electron density at the aromatic ring, increasing the ketone's electrophilicity compared to -CH₂Cl .

Key Findings :

- Pd-catalyzed methods () achieve moderate to high yields (69–86%) for sulfoxonium ylide derivatives, suggesting electronic effects (e.g., -CF₃ vs. -Cl) influence reaction efficiency .

- Chlorination with SOCl₂ () is a viable route for introducing -CH₂Cl groups, though specific data for the target compound are lacking .

Physicochemical Properties

Table 3: Physical Properties

Biological Activity

1-(4-(Chloromethyl)phenyl)propan-2-one, a compound characterized by its chloromethyl group attached to a phenyl ring, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on enzyme interactions, antimicrobial properties, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 182.65 g/mol. The compound features a ketone functional group, which is significant for its reactivity and interactions within biological systems.

Enzyme Interactions

Research indicates that compounds similar to this compound can interact with various enzymes, potentially modifying their activity. The electrophilic nature of the chloromethyl group allows it to form covalent bonds with nucleophilic sites on biomolecules, influencing metabolic pathways and enzyme functions.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The structural characteristics of this compound indicate potential interactions with bacterial cell membranes or intracellular targets, leading to inhibition of microbial growth. Further investigations are needed to elucidate the specific mechanisms behind its antimicrobial effects.

Study 1: Antimicrobial Activity

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against various bacterial strains. The presence of the chloromethyl group was linked to enhanced penetration into bacterial cells, leading to increased efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 1-(3-(Chloromethyl)-phenyl)propan-2-one | S. aureus | 16 µg/mL |

Study 2: Enzyme Modulation

In another research effort, the modulation of enzyme activity by similar compounds was explored. The study found that the introduction of a chloromethyl group significantly altered the binding affinity of the compound to target enzymes involved in metabolic processes, suggesting a pathway for therapeutic application in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(Chloromethyl)phenyl)propan-2-one, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, analogous compounds (e.g., sulfoxonium ylides) are prepared using aryl bromides (e.g., 4-bromobenzotrifluoride) under optimized conditions, yielding 69–86% after flash chromatography purification . Key factors for yield optimization include:

- Catalyst loading : Pd(OAc)₂ or Pd(dba)₂ (1–5 mol%).

- Base selection : Cs₂CO₃ or K₂CO₃ for deprotonation.

- Reaction time/temperature : 12–24 hours at 80–100°C.

- Purification : Flash chromatography with hexane/ethyl acetate gradients.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the chloromethyl group (CH₂Cl) appears at δ ~4.5–4.8 ppm (¹H) and δ ~40–45 ppm (¹³C) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₂ClO: 195.0575, observed: 195.0578) .

- IR : Detect carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-Cl bonds at ~550–750 cm⁻¹ .

Q. How is the purity of synthesized this compound validated?

- Methodological Answer :

- Chromatography : TLC (Rf comparison) and HPLC (≥95% purity).

- Melting Point : For crystalline derivatives, compare observed values (e.g., 111–114°C) with literature .

- Elemental Analysis : Match calculated vs. observed C/H/Cl/O percentages (±0.3% tolerance).

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental NMR data for derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate NMR chemical shifts using software (e.g., Gaussian) to identify discrepancies arising from solvent effects or conformational flexibility .

- X-ray Crystallography : Validate molecular geometry (e.g., bond angles, torsion angles) to confirm structural assignments .

- Cross-Technique Validation : Correlate IR (C=O/C-Cl) and HRMS data to rule out impurities .

Q. What mechanistic insights guide the optimization of palladium-catalyzed reactions for this compound?

- Methodological Answer :

- Catalytic Cycle Analysis : Identify rate-limiting steps (e.g., oxidative addition of aryl bromide to Pd(0)).

- Ligand Effects : Bulky ligands (e.g., XPhos) improve stability of Pd intermediates, reducing side reactions .

- Substrate Scope Testing : Evaluate electron-deficient vs. electron-rich aryl bromides to map reactivity trends (e.g., trifluoromethyl groups enhance electrophilicity) .

Q. How can researchers design derivatives of this compound for specific applications (e.g., bioactive probes)?

- Methodological Answer :

- Functional Group Compatibility : Replace chloromethyl with nucleophilic groups (e.g., -NH₂, -SH) via SN2 reactions .

- Biological Screening : Test antimicrobial activity using MIC assays against Gram-positive/negative strains .

- Stability Studies : Monitor hydrolytic stability under physiological pH (e.g., PBS buffer at 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.